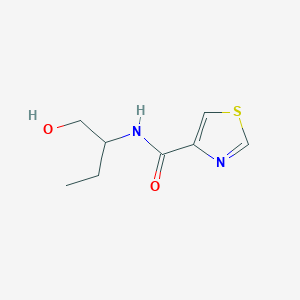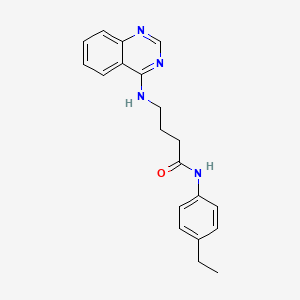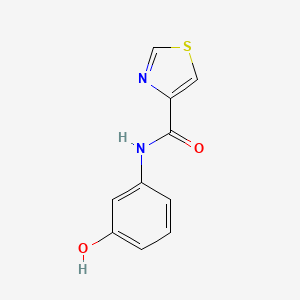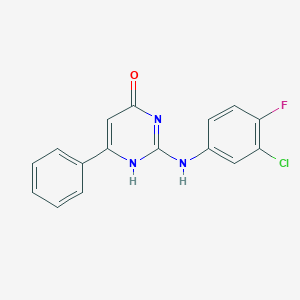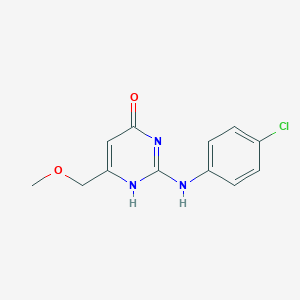![molecular formula C13H11ClF3N3O2 B7851927 2-[4-chloro-3-(trifluoromethyl)anilino]-6-(methoxymethyl)-1H-pyrimidin-4-one](/img/structure/B7851927.png)
2-[4-chloro-3-(trifluoromethyl)anilino]-6-(methoxymethyl)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service (CAS) number 56687318 is a chemical substance with specific properties and applications. This compound is often used in various scientific research fields due to its unique characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of the compound with CAS number 56687318 involves specific synthetic routes and reaction conditions. These methods typically include the reaction of specific precursors under controlled conditions to yield the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of the compound with CAS number 56687318 is scaled up to meet the demand for its use in various applications. This involves optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: The compound with CAS number 56687318 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with CAS number 56687318 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of the compound with CAS number 56687318 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which are essential for their applications in various fields.
Applications De Recherche Scientifique
The compound with CAS number 56687318 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, the compound is explored for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of the compound with CAS number 56687318 involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Several compounds are structurally similar to the compound with CAS number 56687318. These include other chemical substances with similar functional groups and molecular structures.
Uniqueness: The compound with CAS number 56687318 is unique due to its specific chemical properties and applications. Its distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
Conclusion
The compound with CAS number 56687318 is a versatile chemical substance with a wide range of applications in scientific research, medicine, and industry. Its unique properties and reactivity make it an essential tool for studying various chemical and biological processes.
Propriétés
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)anilino]-6-(methoxymethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-22-6-8-5-11(21)20-12(19-8)18-7-2-3-10(14)9(4-7)13(15,16)17/h2-5H,6H2,1H3,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSIJIBVTBTPCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
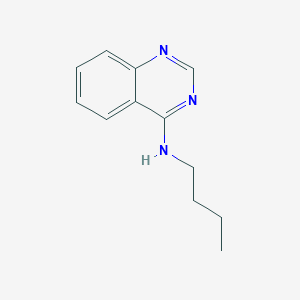
![4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7851858.png)
![2-[(6-Bromoquinazolin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B7851869.png)
![1-(3-fluorophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851876.png)
![1-(2-fluorophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851883.png)
![1-(4-bromophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851891.png)
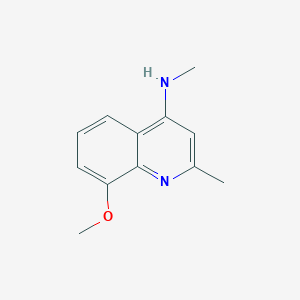
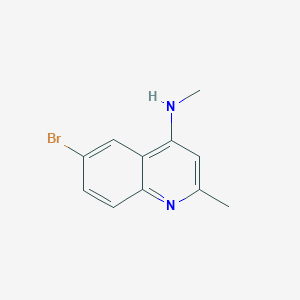
![2-[(6-Bromoquinazolin-4-yl)-methylamino]ethanol](/img/structure/B7851904.png)
